3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-
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Overview
Description
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- is a complex organic compound with a molecular formula of C28H23F3N6 It is characterized by the presence of a pyridine ring substituted with a carbonitrile group and two octylphenylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2,6-diaminopyridine with 4-octylphenyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction temperature is maintained between 50-100°C, and the reaction time can vary from several hours to overnight, depending on the specific conditions and reagents used .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinedicarbonitrile: Another pyridine derivative with two carbonitrile groups.
2-Amino-3-pyridinecarbonitrile: A pyridine compound with an amino and a carbonitrile group.
4-Pyridinecarbonitrile: A simpler pyridine derivative with a single carbonitrile group.
Uniqueness
3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]- is unique due to its specific substitution pattern and the presence of octylphenylamino groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
469898-05-3 |
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Molecular Formula |
C35H48N4 |
Molecular Weight |
524.8 g/mol |
IUPAC Name |
4-methyl-2,6-bis(4-octylanilino)pyridine-3-carbonitrile |
InChI |
InChI=1S/C35H48N4/c1-4-6-8-10-12-14-16-29-18-22-31(23-19-29)37-34-26-28(3)33(27-36)35(39-34)38-32-24-20-30(21-25-32)17-15-13-11-9-7-5-2/h18-26H,4-17H2,1-3H3,(H2,37,38,39) |
InChI Key |
XGIXZLGQLIKNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)NC2=NC(=C(C(=C2)C)C#N)NC3=CC=C(C=C3)CCCCCCCC |
Origin of Product |
United States |
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